molecular formula C16H18N4O3 B1357178 Disperse Red 1-d3 CAS No. 947601-97-0

Disperse Red 1-d3

Cat. No.: B1357178
CAS No.: 947601-97-0
M. Wt: 317.36 g/mol
InChI Key: FOQABOMYTOFLPZ-FIBGUPNXSA-N
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Description

Disperse Red 1-d3 is an isotope labelled metabolite of ethanol in humans. It is the labelled analogue of Disperse Red 1, which is an azo disperse dye used to dye polyester and acetate fibers .


Synthesis Analysis

The synthesis of this compound involves the use of flow chemistry (FC). FC was utilized to fabricate bulky tirethoxysilane-modified Disperse Red 1 chromophore (TES-DR1) that showed electro-optic (EO) activity. The product yield of TES-DR1 was only 35% using the traditional batch method. By contrast, a significant product yield of 95% was obtained using the proposed FC system .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Disperse Red 1 molecule contains a total of 42 bonds. There are 24 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

In a study, FC was utilized to fabricate bulky tirethoxysilane-modified Disperse Red 1 chromophore (TES-DR1) that showed electro-optic (EO) activity. The reaction could be performed at temperatures above the boiling point of the solvent, providing sufficient energy for accelerating the reaction .


Physical and Chemical Properties Analysis

This compound is a red crystalline solid with a molecular weight of 360.38 g/mol. Its molecular formula is C16H14N4O3. It has a melting point of 175-179°C and is soluble in organic solvents such as acetone, dimethylformamide, and chloroform. It is insoluble in water.

Scientific Research Applications

Toxicological and Genotoxic Effects

  • Disperse Red 1 (DR1), an azo dye used in textiles, has been linked to toxic effects on reproductive health. Studies involving mice showed that DR1 can cause testicular toxicity, increased DNA damage in testis cells, and decreased fertility due to abnormal sperm morphology (Fernandes, Bustos-Obregon, & Salvadori, 2015).

Chemical Modification and Application Range

  • DR1 has been modified using Steglich esterification to produce a thiol-bearing analogue. This modification allows for incorporation into materials using thiol-ene ‘click’ chemistry, expanding its application range in coloring materials (Hayashi & Thornton, 2015).

Fluorescence Emission Properties

  • DR1 exhibits fluorescence emission in solutions like methanol and glycerol, with a notable quantum yield. This is significant for applications in photonic devices, as its fluorescence properties can be influenced by the solvent environment (Toro et al., 2008).

Optical Nonlinearities in Hybrid Materials

  • When covalently attached to a sol-gel matrix, DR1 exhibits significant optical nonlinearities. This is crucial for applications in optoelectronics and photonic devices, highlighting its potential as an active component in such technologies (Riehl et al., 1995).

Enhancement of Optical Properties

  • Research on DR1 films demonstrates that external electric fields and substrate surfaces can influence molecular anchoring, enhancing the refractive index and enabling applications in optical switching and data storage (Wenas & Bujung, 2018).

Photochromic Properties in DNA-based Matrices

  • DR1's photochromic properties in a DNA-based polymeric matrix have been explored, showing potential for dynamic optical storage and photonic applications. This highlights DR1's versatility in varying molecular environments (Pawlik et al., 2010).

Safety and Hazards

When handling Disperse Red 1-d3, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Disperse Red 1-d3 has potential applications in the field of photonics due to its photo-active properties. It can be used for technological developments into light extracting or coupling structures for plastic optoelectronics like organic light emitting diodes and polymer solar cells. Other suggested applications are found into optical storage, self-organized memories, and self-healing structures .

Biochemical Analysis

Biochemical Properties

Disperse Red 1-d3 plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme interactions. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. This compound can also bind to albumin, a major transport protein in the blood, facilitating its distribution throughout the body. The interactions between this compound and these biomolecules are primarily based on hydrophobic and van der Waals forces, which allow the compound to be effectively transported and metabolized within biological systems .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can affect the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in the regulation of xenobiotic-metabolizing enzymes. This compound can also induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms and changes in gene expression related to detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. The compound can undergo trans-cis isomerization upon exposure to light, which alters its binding affinity to proteins and enzymes. This photoisomerization process can modulate the activity of enzymes such as cytochrome P450, leading to changes in metabolic pathways. Additionally, this compound can inhibit or activate specific enzymes by binding to their active sites, thereby influencing their catalytic activity and subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, this compound may undergo photodegradation, resulting in the formation of byproducts that can affect cellular function. Long-term studies have shown that the compound can induce persistent changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways. At higher doses, this compound can cause significant toxicity, leading to adverse effects such as liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glutathione S-transferases. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins such as albumin. The compound can also be taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of this compound within the body is influenced by its hydrophobic nature and binding affinity to transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization allows this compound to modulate cellular metabolism and signaling pathways effectively .

Properties

IUPAC Name

2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQABOMYTOFLPZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583548
Record name 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947601-97-0
Record name 2-[Ethyl-2,2,2-d3-[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947601-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 947601-97-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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